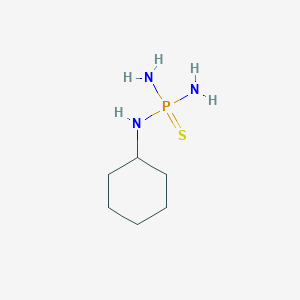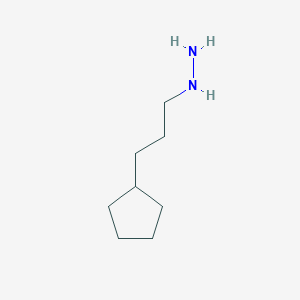![molecular formula C8H8N4 B15244842 2-Hydrazono-2H-pyrido[1,2-a]pyrimidine](/img/structure/B15244842.png)
2-Hydrazono-2H-pyrido[1,2-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazono-2H-pyrido[1,2-a]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring with a hydrazono group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazono-2H-pyrido[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with formamide to form the pyrido[1,2-a]pyrimidine core. This intermediate is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazono group at the 2-position .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors to improve efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydrazono-2H-pyrido[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazono group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various electrophiles can be used to introduce different substituents at the hydrazono group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[1,2-a]pyrimidine-2-one derivatives, while reduction may produce 2-amino-pyrido[1,2-a]pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Hydrazono-2H-pyrido[1,2-a]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antitumor, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 2-Hydrazono-2H-pyrido[1,2-a]pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s hydrazono group can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition .
Vergleich Mit ähnlichen Verbindungen
2-Hydrazono-2H-pyrido[1,2-a]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds also have a fused pyridine-pyrimidine structure but differ in the position and nature of substituents.
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar fused ring system but include a benzimidazole moiety.
Pyrido[2,3-d]pyrimidines: These compounds have a different fusion pattern of the pyridine and pyrimidine rings.
The uniqueness of this compound lies in its specific hydrazono substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C8H8N4 |
|---|---|
Molekulargewicht |
160.18 g/mol |
IUPAC-Name |
(E)-pyrido[1,2-a]pyrimidin-2-ylidenehydrazine |
InChI |
InChI=1S/C8H8N4/c9-11-7-4-6-12-5-2-1-3-8(12)10-7/h1-6H,9H2/b11-7+ |
InChI-Schlüssel |
KIZDWZGDBBWBLI-YRNVUSSQSA-N |
Isomerische SMILES |
C1=CC2=N/C(=N/N)/C=CN2C=C1 |
Kanonische SMILES |
C1=CC2=NC(=NN)C=CN2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15244760.png)
![tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B15244765.png)
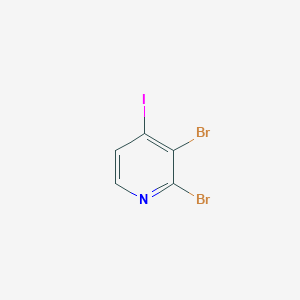
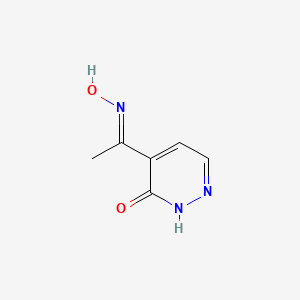
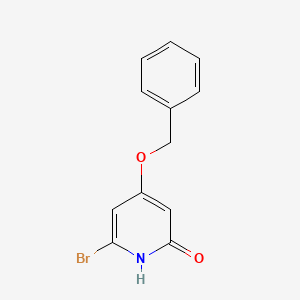
![5-Amino[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3h)-one](/img/structure/B15244802.png)
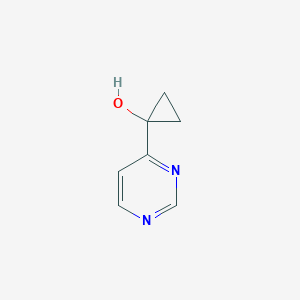
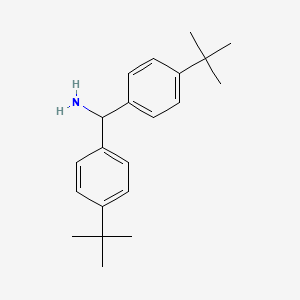
![5-[(2R,3R)-3-[[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol](/img/structure/B15244812.png)
![6-Methylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B15244817.png)
![1H,1'H-[2,2'-Biindole]-5,5',6,6'-tetraone](/img/structure/B15244818.png)
